

Technical Support Center: Enhancing Nylon 66

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**Processing Stability with Antioxidant 1098** 

Compound of Interest		
Compound Name:	Antioxidant 1098	
Cat. No.:	B179406	Get Quote

This guide provides researchers, scientists, and professionals with comprehensive technical support for utilizing **Antioxidant 1098** to improve the processing and long-term thermal stability of nylon 66 (Polyamide 66, PA66).

## **Frequently Asked Questions (FAQs)**

Q1: What is Antioxidant 1098?

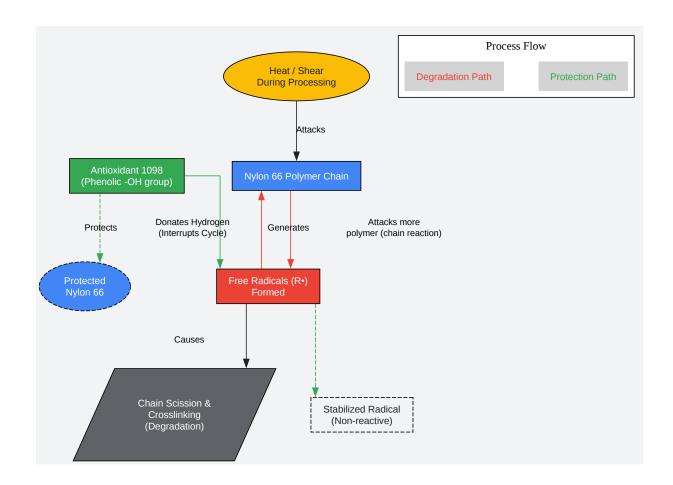
Antioxidant 1098 is a high-performance, sterically hindered phenolic antioxidant.[1][2] Its chemical name is N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]. [2][3] It is specifically designed as an efficient, non-discoloring stabilizer for organic substrates like plastics and synthetic fibers, proving particularly effective for polyamides.[1][4]

Q2: How does **Antioxidant 1098** protect nylon 66 from degradation?

During high-temperature processing or long-term use, nylon 66 is susceptible to oxidative degradation. This process begins with the formation of highly reactive free radicals that attack the polymer chains, leading to chain scission, crosslinking, and a loss of mechanical properties.

[5] Antioxidant 1098 functions as a "radical scavenger" by donating a hydrogen atom to these free radicals, which neutralizes them and terminates the degradation chain reaction, thus preserving the polymer's integrity.





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Mechanism of action for **Antioxidant 1098** in polymers.

### Troubleshooting & Optimization





Q3: What are the typical dosage levels for **Antioxidant 1098** in nylon 66?

The recommended concentration of **Antioxidant 1098** depends on the specific application and desired level of stability.

- During Polymerization: 0.05% to 0.2% can be incorporated to protect the polymer's color during subsequent processing steps.[1][4]
- For Molded Parts, Fibers, and Films: 0.05% to 1.0% is recommended, though typical use is often in the 0.1% to 0.5% range.[1][2][3][4]

Q4: What are the primary benefits of using **Antioxidant 1098** over other stabilizers in nylon 66?

Antioxidant 1098 offers several key advantages for polyamide applications:

- Excellent Thermal Stability: It is effective at the high temperatures required for nylon processing.[1][3]
- Low Volatility: Its high molecular weight reduces the likelihood of it evaporating during processing, ensuring long-term protection.[3][5][6]
- Superior Color Retention: It is a non-discoloring stabilizer that helps prevent yellowing during processing and thermal aging, making it superior to many copper-based systems in this regard.[1][3][4][6]
- High Extraction Resistance: It remains in the polymer matrix even when in contact with water or solvents, which is crucial for automotive and industrial applications.[3][6]
- Excellent Compatibility: The amide groups in its structure improve its compatibility and dispersion within the polar polyamide matrix.[5]

Q5: Can **Antioxidant 1098** be used in combination with other additives?

Yes, **Antioxidant 1098** is often used synergistically with secondary antioxidants, such as phosphites (e.g., Irgafos 168).[3] This combination provides a more robust stabilization system,



where **Antioxidant 1098** scavenges free radicals and the secondary antioxidant decomposes hydroperoxides, another harmful species formed during oxidation.

### **Troubleshooting Guide**

Q: My nylon 66 compound shows significant yellowing during high-temperature extrusion. What is the cause and how can I fix it?

A: This issue can stem from several factors:

- Insufficient Antioxidant Level: The recommended dosage for processing stability is typically 0.1% to 0.5%.[2] Verify that your loading level is adequate for your processing temperatures.
- Excessive Processing Temperature: While nylon 66 requires high temperatures, excessive heat can accelerate degradation beyond what the antioxidant can handle.[7] Try to optimize the barrel temperature profile without compromising melt quality.
- Poor Dispersion: If the antioxidant is not uniformly mixed, some regions of the polymer will be unprotected. Ensure thorough compounding, preferably using a twin-screw extruder.
- Presence of Moisture: Moisture can lead to hydrolysis at high temperatures, which degrades the polymer and can cause surface defects.[7] Ensure the nylon 66 pellets are properly dried before processing, typically at 80°C for at least 4 hours.[7]

Q: I am observing brittleness and a loss of tensile strength in my molded parts after thermal aging. How can this be mitigated?

A: This is a classic sign of thermo-oxidative degradation. **Antioxidant 1098** is designed to prevent this by inhibiting the chain scission that leads to reduced mechanical properties.

- Optimize Dosage: Studies have shown that adding 0.3% to 0.5% of Antioxidant 1098 can significantly improve the retention of tensile strength and elongation at break after long-term heat aging.
- Ensure Uniform Blending: As with yellowing, poor dispersion can lead to localized degradation, creating weak points in the final part.



 Consider Synergists: For very demanding applications, combining Antioxidant 1098 with a phosphite-based secondary antioxidant can offer enhanced long-term protection.

Q: The Melt Flow Index (MFI) of my nylon 66 is increasing significantly after each processing cycle. What does this indicate?

A: An increase in MFI typically indicates a reduction in the polymer's molecular weight due to chain scission.[8] This means the polymer is degrading. Unstabilized nylon 66 can show a significant MFI increase. The addition of an effective antioxidant like 1098 should dramatically slow this process, resulting in a much more stable MFI.[9] If you still see a large increase, consider increasing the antioxidant concentration.

Q: I'm seeing a white powder or haze on the surface of my molded parts (blooming). Is this the antioxidant?

A: This phenomenon, known as "blooming," can occur if an additive is used at a concentration that exceeds its solubility in the polymer matrix at a given temperature.[9][10]

- Check Dosage: While Antioxidant 1098 has good compatibility with nylon 66, using an
  excessive amount (e.g., well above 1.0%) could potentially lead to blooming.[9] Review your
  formulation and reduce the dosage if it is unnecessarily high.
- Improve Dispersion: Sometimes, what appears to be blooming is actually poorly dispersed particles of the additive.[10] Improving the compounding process can resolve this.
- Processing Conditions: Sub-optimal processing temperatures can sometimes contribute to this issue.[10]

### **Quantitative Data & Performance**

Table 1: Technical Specifications of Antioxidant 1098



Property	Value	Reference
Chemical Name	N,N'-Hexamethylene bis(3,5-di-tert-butyl-4- hydroxyhydrocinnamamid e)	[3]
CAS Number	23128-74-7	[3]
Molecular Weight	~637 g/mol	[4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	156-162°C	[3]

| Solubility | Insoluble in water; soluble in esters and aromatic hydrocarbons |[3] |

Table 2: Comparative Performance of Nylon 66 After Thermal Aging (1000 hours at 120°C)

Property	Unstabilized Nylon 66	Nylon 66 + 0.5% Antioxidant 1098	Reference
Tensile Strength Retention	~45%	~88%	[9]
Elongation at Break (% change)	-63% (from 300% to 110%)	-13% (from 300% to 260%)	
Yellow Index Increase	+25 units	+7 units	

| Melt Viscosity Increase | +60% | +15% |[9] |

# **Experimental Protocols**

Protocol 1: Sample Preparation via Twin-Screw Extrusion

This protocol describes the standard method for compounding **Antioxidant 1098** into nylon 66 to ensure proper dispersion.

### Troubleshooting & Optimization





- Drying: Dry the nylon 66 pellets in a vacuum or desiccant dryer at 80-105°C for at least 4-6 hours to reduce moisture content to <0.2%.[7][11]</li>
- Pre-blending: Dry blend the nylon 66 pellets and the **Antioxidant 1098** powder in the desired weight ratio (e.g., 99.7% PA66, 0.3% AO-1098) in a bag or container until the powder appears evenly coated on the pellets.

#### Extrusion:

- Set up a co-rotating twin-screw extruder with a temperature profile suitable for nylon 66. A
  typical profile might be: Feed zone at 180°C, ramping up to 280-290°C through the
  compression and metering zones to the die.[11]
- Set the screw speed to a moderate-to-high RPM (e.g., 400 rpm) to ensure good mixing without excessive shear heating.[11]
- Feed the pre-blended material into the extruder at a consistent rate.
- Pelletizing: Extrude the molten strand through a die, cool it in a water bath, and cut it into pellets using a pelletizer.
- Post-Drying: Dry the compounded pellets again at 80-105°C for 4 hours before subsequent processing (e.g., injection molding) or testing.[11]

Protocol 2: Assessment of Long-Term Stability via Accelerated Oven Aging

This method evaluates the effectiveness of the antioxidant in protecting the mechanical and aesthetic properties of nylon 66 over time at elevated temperatures.

- Specimen Preparation: Using the compounded pellets from Protocol 1, produce standardized test specimens (e.g., tensile bars) via injection molding.[11] Keep a set of unaged specimens as a control.
- Aging: Place the test specimens in a circulating air oven at a constant elevated temperature (e.g., 150°C).[11]

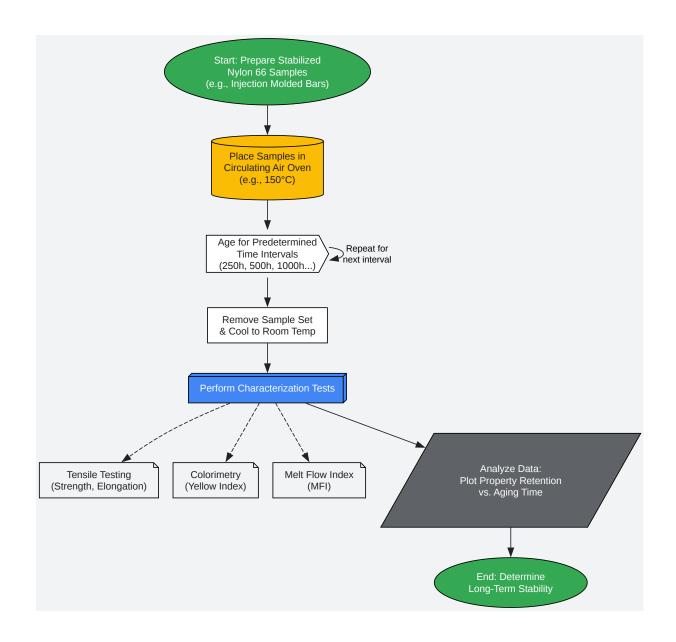
### Troubleshooting & Optimization





- Sampling: Remove a set of specimens from the oven at predetermined time intervals (e.g., 250, 500, 1000, 2000 hours).
- Testing: After cooling the aged specimens to room temperature, perform the following tests:
  - Mechanical Testing: Measure tensile strength and elongation at break according to ASTM D638 or ISO 527.
  - Color Measurement: Quantify the change in color, specifically the Yellow Index (YI), using a spectrophotometer according to ASTM E313.
  - Melt Flow Index (MFI): Measure the MFI according to ASTM D1238 or ISO 1133 to assess changes in molecular weight.
- Data Analysis: Plot the retention of mechanical properties and the change in Yellow Index as a function of aging time to compare the stability of different formulations.





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Experimental workflow for accelerated oven aging tests.



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